5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with formyl and hydroxyphenyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with appropriate aldehydes. One common method is the Vilsmeier-Haack formylation, which introduces a formyl group into the thiophene ring using a Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 5-(3-Carboxy-2-hydroxyphenyl)thiophene-2-carbaldehyde.
Reduction: 5-(3-Hydroxymethyl-2-hydroxyphenyl)thiophene-2-carbaldehyde.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The formyl and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Formylthiophene-2-carbaldehyde: Lacks the hydroxyphenyl group, making it less versatile in certain reactions.
2-Hydroxy-5-formylthiophene: Similar structure but different substitution pattern, leading to different reactivity.
Uniqueness
5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both formyl and hydroxyphenyl groups, which provide a combination of reactivity and potential biological activity not found in simpler thiophene derivatives .
Properties
IUPAC Name |
5-(3-formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-8-2-1-3-10(12(8)15)11-5-4-9(7-14)16-11/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNXRJJAMAOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(S2)C=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685117 |
Source
|
Record name | 5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-33-3 |
Source
|
Record name | 5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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